molecular formula C15H12FNO B119583 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone CAS No. 155370-03-9

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

Cat. No.: B119583
CAS No.: 155370-03-9
M. Wt: 241.26 g/mol
InChI Key: HQCCOFMBOJBRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the quinolinone ring. The reaction conditions often include:

    Reagents: Aromatic aldehyde (e.g., 4-fluorobenzaldehyde), amine (e.g., aniline), acid catalyst (e.g., hydrochloric acid)

    Solvent: Ethanol or methanol

    Temperature: 60-80°C

    Reaction Time: 6-12 hours

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of microwave-assisted synthesis is also explored to reduce reaction time and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinolinone ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions

    Substitution: Halogenating agents (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Quinolinone derivatives with hydroxyl or carbonyl groups

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated quinolinone derivatives

Scientific Research Applications

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2,3-dihydro-4(1H)-quinolinone
  • 2-(4-Chlorophenyl)-2,3-dihydro-4(1H)-quinolinone
  • 2-(4-Methylphenyl)-2,3-dihydro-4(1H)-quinolinone

Comparison

Compared to its analogs, 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a more potent and selective molecule for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCCOFMBOJBRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587801
Record name 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155370-03-9
Record name 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.